The synthesis of compounds featuring the 2,3-dihydro-1H-indene moiety and urea linkage, such as ABT-102 ((R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea), typically involves multi-step reactions. A common approach involves the reaction of a substituted 2,3-dihydro-1H-inden-1-amine derivative with an isocyanate or an activated carboxylic acid in the presence of a coupling agent like diphenyl phosphoryl azide (DPPA). [] The specific reaction conditions and reagents used can vary depending on the desired substituents and stereochemistry of the final compound.
One of the most studied mechanisms of action for compounds containing 2,3-dihydro-1H-indene and urea linkages, particularly those similar to ABT-102, involves the antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor. [] This receptor, primarily expressed on peripheral sensory neurons and in the central nervous system, plays a crucial role in pain signaling. These antagonists bind to the TRPV1 receptor and block its activation by various stimuli, including capsaicin, heat, and protons. [] This blockage effectively inhibits the downstream signaling cascade responsible for pain perception, leading to analgesic effects.
7.1 Pain Management: Compounds containing the 2,3-dihydro-1H-indene moiety and urea linkage, particularly those structurally similar to ABT-102, have shown significant promise as analgesics, particularly for treating chronic pain conditions like inflammatory and neuropathic pain. [] By antagonizing the TRPV1 receptor, these compounds effectively block pain signaling pathways, offering a potential therapeutic approach for managing pain without the adverse effects associated with traditional analgesics.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2